Bis(o-chlorobenzylammonium) sulphate

Description

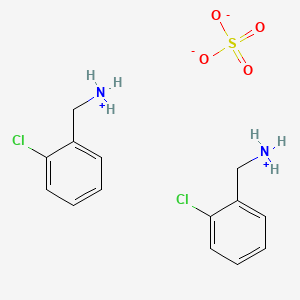

Structure

2D Structure

Properties

CAS No. |

94291-70-0 |

|---|---|

Molecular Formula |

C14H18Cl2N2O4S |

Molecular Weight |

381.3 g/mol |

IUPAC Name |

(2-chlorophenyl)methylazanium;sulfate |

InChI |

InChI=1S/2C7H8ClN.H2O4S/c2*8-7-4-2-1-3-6(7)5-9;1-5(2,3)4/h2*1-4H,5,9H2;(H2,1,2,3,4) |

InChI Key |

DJWKZSHLLUJTHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C[NH3+])Cl.C1=CC=C(C(=C1)C[NH3+])Cl.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Spectroscopic Probes of Molecular Structure and Intramolecular/intermolecular Dynamics

Electronic Absorption and Emission Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption characteristics are intrinsically linked to the nature of the chromophores within the molecule. For Bis(o-chlorobenzylammonium) sulphate, the primary chromophore is the o-chlorobenzyl group.

A comprehensive search of scientific literature reveals a lack of specific, published UV-Vis absorption data for this compound. However, the expected absorption characteristics can be inferred from the analysis of its constituent chromophore, the substituted benzene (B151609) ring. The electronic transitions in such aromatic systems are typically π → π* transitions. The presence of the chlorosubstituent and the benzylammonium structure is expected to influence the precise wavelength and intensity of these absorptions.

For context, the related compound benzylamine (B48309) exhibits absorption maxima (λmax) at approximately 206 nm and 256 nm. sielc.com The absorption spectrum of aromatic compounds can be influenced by various factors, including the presence of functional groups and the solvent used. shimadzu.com Functional groups can modify the energy levels of the π-orbitals, leading to shifts in the absorption peaks to longer (bathochromic) or shorter (hypsochromic) wavelengths. shimadzu.com Given the structural similarities, the absorption spectrum of this compound would be anticipated to show characteristic benzene-like absorption bands, likely modulated by the chloro- and benzylammonium substituents.

Table 1: UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| Data not available in published literature | Data not available in published literature | - | - |

Table 2: Comparative UV-Vis Absorption Data for a Related Compound

| Compound | Wavelength (λmax) | Solvent | Reference |

| Benzylamine | 206 nm, 256 nm | Acidic mobile phase | sielc.com |

Thermal Behavior and Phase Transitions

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is instrumental in determining the thermal stability and decomposition profile of a compound.

For analogous compounds such as benzylammonium sulfate (B86663), thermal analysis reveals a multi-stage decomposition process. The decomposition of these organic ammonium sulfates typically begins at temperatures above 200°C. In the case of benzylammonium sulfate, the onset of decomposition is observed around 210°C. onu.edu.ua The thermogram of a related compound, benzylammonium sulfate, shows two primary endothermic effects corresponding to significant mass loss. The first major mass loss of approximately 69.86% occurs between 210°C and 320°C, with a maximum rate of decomposition at 280°C. onu.edu.ua A subsequent mass loss is observed at higher temperatures, between 390°C and 550°C. onu.edu.ua

This behavior suggests that the decomposition of Bis(o-chlorobenzylammonium) sulphate would likely proceed through the initial loss of the organic cation, followed by the decomposition of the remaining inorganic sulphate at higher temperatures. The presence of the chloro-substituent on the benzyl ring may influence the decomposition temperature and the specific fragmentation pathways.

A hypothetical TGA data table for this compound, based on the behavior of similar benzylammonium sulfates, is presented below.

Interactive Data Table 1: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Maximum Decomposition Temperature (°C) | Mass Loss (%) | Corresponding Fragment |

| 220 - 330 | 290 | ~70% | o-chlorobenzylamine |

| 400 - 560 | 470 | ~10% | Sulphate decomposition products |

Note: This data is illustrative and based on the thermal behavior of analogous, unsubstituted benzylammonium sulfates.

Differential Scanning Calorimetry (DSC) for Thermal Events and Energy Changes

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to detect phase transitions, such as melting, crystallization, and solid-solid transitions, and to measure the enthalpy changes associated with these processes.

A DSC analysis of this compound would be expected to show an endotherm corresponding to its melting point, followed by endothermic peaks associated with its multi-stage decomposition. Any solid-state phase transitions occurring before decomposition would also be observable as endothermic or exothermic peaks.

Interactive Data Table 2: Expected Thermal Events in DSC for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) |

| Phase Transition | (Hypothetical) | (Hypothetical) | (Hypothetical) |

| Melting | (Hypothetical) | (Hypothetical) | (Hypothetical) |

| Decomposition | ~220 | ~290 | Endothermic |

Note: The values for phase transition and melting are hypothetical and would need to be determined experimentally.

Advanced Studies on Solid-State Phase Transitions in this compound

The study of solid-state phase transitions is crucial for understanding the structure-property relationships in crystalline materials. For organic ammonium sulfates, these transitions are often related to changes in hydrogen bonding networks and the ordering of the organic cations.

Detailed DSC studies at varying heating and cooling rates would be the primary method to identify and characterize reversible and irreversible phase transitions. By integrating the area under the transition peaks, the enthalpy (ΔH) and entropy (ΔS) of these transitions can be calculated, providing thermodynamic information about the structural changes.

Solid-state phase transitions in such compounds often involve order-disorder phenomena. At lower temperatures, the o-chlorobenzylammonium cations and sulphate anions would be in a highly ordered arrangement within the crystal lattice. As the temperature increases towards a transition point, the thermal energy can induce dynamic disorder, where the organic cations may exhibit rotational or conformational flexibility. This leads to a higher symmetry crystal structure at the higher temperature.

To definitively elucidate the mechanisms of any identified phase transitions, variable temperature single crystal X-ray diffraction (VT-SCXRD) is the most powerful technique. By collecting diffraction data at temperatures below and above the transition temperature, the precise crystal structures of the different phases can be determined.

This analysis would reveal changes in:

Unit cell parameters and crystal symmetry: A phase transition is often accompanied by a change in the crystal system or space group.

Bond lengths and angles: Subtle changes in the geometry of the ions can occur.

Hydrogen bonding network: The arrangement and strength of N-H···O and C-H···O hydrogen bonds are critical in stabilizing the crystal structure and are often significantly reorganized during a phase transition.

Disorder models: In the high-temperature phase, the crystallographic data can be used to model the dynamic or static disorder of the o-chlorobenzylammonium cation.

By comparing the crystal structures of the low- and high-temperature phases, a detailed mechanistic understanding of the structural reorganization at the atomic level can be achieved.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecular systems. For Bis(o-chlorobenzylammonium) sulphate, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), provide fundamental insights into its molecular properties. These calculations form the basis for understanding the compound's geometry, electronic orbital interactions, charge distribution, and bonding characteristics.

Optimized Geometries and Energetic Considerations

The initial step in the computational analysis involves the geometry optimization of the o-chlorobenzylammonium cation. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most stable conformation of the cation in the gaseous phase.

The geometry of the o-chlorobenzylammonium cation is characterized by a planar benzene (B151609) ring to which a chloromethyl group and an ammonium group are attached. The presence of the chlorine atom at the ortho position can induce some steric strain, potentially leading to slight deviations from ideal geometries. The energetic considerations from these calculations, such as the total electronic energy, are crucial for determining the relative stability of different conformations and for subsequent frequency calculations.

Table 1: Selected Optimized Geometrical Parameters for the o-chlorobenzylammonium Cation (Calculated at the B3LYP/6-31G(d) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | 1.75 | Cl-C-C | 119.5 |

| C-C (aromatic, avg.) | 1.39 | C-C-N | 120.8 |

| C-N | 1.48 | H-N-H | 109.5 |

| N-H (avg.) | 1.02 | C-N-H | 109.4 |

Note: The data presented in this table are representative values for a substituted benzylammonium cation, calculated using a standard DFT method, and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ossila.com

For the o-chlorobenzylammonium cation, the HOMO is expected to be localized primarily on the benzene ring and the lone pairs of the chlorine atom, which are the most electron-rich areas. The LUMO, conversely, is likely distributed over the electron-deficient ammonium group and the antibonding orbitals of the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This energy gap is also instrumental in understanding intramolecular charge transfer (ICT) processes, where electronic excitation can lead to a redistribution of electron density from the donor part (HOMO region) to the acceptor part (LUMO region) of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies for the o-chlorobenzylammonium Cation

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.85 |

| LUMO | -1.20 |

Note: These values are typical for aromatic cations and serve as an illustrative example of FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and for predicting its reactive behavior. libretexts.org The MEP map is color-coded to represent different regions of electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. uni-muenchen.de

In the o-chlorobenzylammonium cation, the MEP surface would clearly show a region of high positive potential concentrated around the -NH3+ group, identifying it as the primary site for interaction with nucleophiles or the sulphate anion. Conversely, a region of negative potential is expected around the electronegative chlorine atom and above and below the π-system of the benzene ring. These negative regions indicate the sites that are likely to interact with electrophiles. The MEP analysis thus provides a clear and intuitive picture of the molecule's charge landscape and its implications for intermolecular interactions.

Table 3: Representative Molecular Electrostatic Potential (MEP) Values at Specific Points on the Molecular Surface

| Molecular Region | MEP Value (kcal/mol) |

|---|---|

| Around -NH3+ group | +85 |

| Around Cl atom | -15 |

Note: The MEP values are illustrative and represent the expected charge distribution on the o-chlorobenzylammonium cation.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the extent of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for o-chlorobenzylammonium Cation

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π*(C3-C4) | 18.5 |

| n(Cl) | σ*(C1-C6) | 5.2 |

Note: E(2) estimates the stabilization energy from donor-acceptor interactions. The data are representative for a substituted aromatic system.

Comparison of Theoretical and Experimental Spectroscopic Data (FTIR, Raman, UV-Vis)

A crucial validation of computational models is the comparison of theoretically calculated spectroscopic data with experimental measurements. DFT calculations can predict vibrational frequencies (FTIR and Raman) and electronic transitions (UV-Vis), which can then be correlated with experimental spectra.

For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of different functional groups. For instance, the N-H stretching vibrations of the ammonium group are expected in the high-frequency region of the IR spectrum. The aromatic C-H and C=C stretching modes, as well as the C-Cl stretching vibration, would also be present. By comparing the calculated frequencies with experimental data from related compounds, a detailed assignment of the spectral bands can be achieved. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. For the o-chlorobenzylammonium cation, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring. The calculated absorption maxima (λmax) can be compared with experimental data to assess the accuracy of the computational method.

Table 5: Comparison of Calculated Vibrational Frequencies and Typical Experimental Values for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | 3350 | 3300-3400 |

| N-H Stretch (symmetric) | 3280 | 3250-3350 |

| Aromatic C-H Stretch | 3080 | 3050-3150 |

| C=C Aromatic Stretch | 1605, 1580 | 1580-1610 |

Note: Calculated frequencies are often scaled to better match experimental values. The data presented are for illustrative comparison.

Quantum Chemical Topology Approaches for Non-Covalent Interactions

The stability and structure of ionic compounds like this compound are largely governed by non-covalent interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing these interactions based on the topology of the electron density. wikipedia.org QTAIM allows for the characterization of interatomic interactions, including strong hydrogen bonds and weaker van der Waals forces. amercrystalassn.org

In the crystal lattice of this compound, the primary non-covalent interactions are the hydrogen bonds between the ammonium groups (-NH3+) of the cations and the oxygen atoms of the sulphate anion (SO4^2-). QTAIM analysis can identify the bond critical points (BCPs) associated with these hydrogen bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the strength and nature of the bonds. Generally, for hydrogen bonds, a significant value of ρ and a positive value of ∇²ρ are indicative of a closed-shell interaction, typical of ionic and strongly polar bonds.

Table 6: Typical QTAIM Topological Parameters for Non-Covalent Interactions

| Interaction Type | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

|---|---|---|

| Strong H-bond (N-H···O) | 0.020 - 0.040 | > 0 |

| Weak H-bond (C-H···O) | 0.002 - 0.015 | > 0 |

| Halogen Bond (Cl···O) | 0.005 - 0.020 | > 0 |

Note: These ranges are typical for different types of non-covalent interactions as characterized by QTAIM.

Quantum Theory of Atoms in Molecules (AIM) Theory for Bond Critical Point Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a profound model that defines chemical concepts like atoms and bonds based on the topology of the electron density. wikipedia.orguni-rostock.de This theory allows for a rigorous analysis of chemical bonding by identifying critical points in the electron density, ρ(r). A bond critical point (BCP) is a specific type of critical point that exists between two chemically bonded atoms, representing a saddle point in the electron density that is a minimum along the bond path but a maximum in the perpendicular directions. wiley-vch.de

The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond. researchgate.net Key descriptors include the electron density itself (ρ(BCP)), its Laplacian (∇²ρ(BCP)), and the total energy density (H(BCP)). A negative Laplacian (∇²ρ(BCP) < 0) is characteristic of shared-shell interactions, typical of covalent bonds, where electron density is concentrated between the nuclei. researchgate.net Conversely, a positive Laplacian (∇²ρ(BCP) > 0) indicates a closed-shell interaction, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net

For this compound, AIM analysis would be instrumental in characterizing the various interactions within the molecule and its crystal lattice. This includes the covalent bonds within the o-chlorobenzylammonium cations and the sulphate anion, as well as the ionic interactions between the cations and the anion. Furthermore, it can quantify the strength and nature of hydrogen bonds formed between the ammonium group (N-H) and the oxygen atoms of the sulphate group (S=O and S-O).

A hypothetical data table for the bond critical point analysis of key interactions in this compound is presented below. The values are illustrative and would require specific quantum chemical calculations to be determined accurately.

| Bond/Interaction | ρ(BCP) (a.u.) | ∇²ρ(BCP) (a.u.) | H(BCP) (a.u.) | Bond Character |

| N-H | 0.35 | -1.80 | -0.45 | Covalent |

| C-C (aromatic) | 0.30 | -0.90 | -0.30 | Covalent |

| C-Cl | 0.22 | -0.45 | -0.15 | Polar Covalent |

| S=O | 0.40 | +0.10 | -0.50 | Polar Covalent |

| N-H···O (Hydrogen Bond) | 0.04 | +0.15 | +0.002 | Closed-shell (H-bond) |

Reduced Density Gradient (RDG) Analysis for Characterizing Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize weak non-covalent interactions in molecular systems. researchgate.netresearchgate.net It is based on the relationship between the electron density, ρ(r), and its first derivative, through the dimensionless quantity RDG(r). The RDG is defined as:

RDG(r) = (1 / (2 * (3π²)^(1/3))) * |∇ρ(r)| / ρ(r)^(4/3)

Regions of low electron density and low RDG values correspond to non-covalent interactions. unam.mx By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density (sign(λ₂)ρ), different types of interactions can be distinguished.

Strongly attractive interactions (e.g., hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ.

Weak attractive interactions (e.g., van der Waals forces): Have sign(λ₂)ρ values close to zero.

Strongly repulsive interactions (e.g., steric clashes): Exhibit large positive values of sign(λ₂)ρ.

In the context of this compound, RDG analysis would provide a visual representation of the intricate network of weak interactions that stabilize its crystal structure. This includes hydrogen bonds between the ammonium cations and the sulphate anion, as well as potential π-π stacking interactions between the aromatic rings of the o-chlorobenzylammonium cations and other van der Waals contacts. The resulting 3D isosurfaces, colored according to the value of sign(λ₂)ρ, would offer a clear depiction of these stabilizing and destabilizing interactions.

An illustrative table summarizing the expected RDG analysis findings for this compound is provided below.

| Interaction Type | sign(λ₂)ρ Range (a.u.) | Isosurface Color |

| N-H···O Hydrogen Bonds | -0.04 to -0.02 | Blue |

| van der Waals contacts | -0.01 to +0.01 | Green |

| Steric repulsion | +0.02 to +0.04 | Red |

Crystal Structure Prediction (CSP) and Computational Crystallography

Crystal Structure Prediction (CSP) is a computational field that aims to predict the crystal structure of a molecule from its chemical diagram alone. rsc.org This is a challenging endeavor due to the vast conformational and packing possibilities that need to be explored. Computational crystallography complements experimental techniques by providing atomic-level insights into crystal structures and properties.

For this compound, CSP methods could be employed to generate a landscape of energetically plausible crystal structures. These predictions are valuable for understanding polymorphism—the ability of a compound to exist in multiple crystal forms—which can significantly impact its physical properties. The process typically involves generating a multitude of trial structures and then using force fields or quantum mechanical methods to rank them based on their lattice energies.

Computational crystallography can further refine and analyze the predicted or experimentally determined crystal structure. This includes optimizing the geometry of the molecule within the crystal lattice, simulating powder X-ray diffraction patterns for comparison with experimental data, and calculating various solid-state properties. These computational tools provide a powerful means to rationalize the observed crystal packing of this compound, highlighting the key intermolecular interactions that govern its supramolecular assembly.

Dielectric Properties and Charge Transport Phenomena

Comprehensive Dielectric Spectroscopy of Bis(o-chlorobenzylammonium) Sulphate

Dielectric spectroscopy is a powerful technique used to study the response of a dielectric material to an applied electric field as a function of frequency. This analysis provides insights into the molecular dynamics and charge transport mechanisms within the material.

Frequency and Temperature Dependence of Dielectric Permittivity (ε')

The real part of the dielectric permittivity (ε'), also known as the dielectric constant, quantifies the ability of a material to store electrical energy. A detailed study would involve measuring ε' over a wide range of frequencies and temperatures. Typically, for organic-inorganic hybrid materials, the dielectric constant shows significant changes with temperature, often indicating the occurrence of structural phase transitions. At these transitions, a peak or an anomaly in the ε'(T) curve is usually observed. The frequency dependence of ε' often shows a decrease with increasing frequency, which can be attributed to the inability of different polarization mechanisms to follow the rapidly changing electric field.

Dielectric Loss (ε'') and Dissipation Factor Analysis

The imaginary part of the dielectric permittivity (ε''), or the dielectric loss factor, represents the energy dissipated in the material, usually in the form of heat. The dissipation factor, or tan(δ) = ε''/ε', is a measure of the inefficiency of the dielectric material. An analysis of these parameters helps in understanding the energy loss mechanisms, which can be due to ionic conduction, domain wall motion in ferroelectric materials, or dipolar relaxation.

Dielectric Relaxation Phenomena and Associated Mechanisms

Dielectric relaxation refers to the lag in the dielectric response of a material to a change in the electric field. The study of relaxation phenomena, often visualized through Cole-Cole plots or frequency-dependent ε'' peaks, provides information about the characteristic relaxation times of molecular dipoles or ionic charge carriers. The underlying mechanisms can include the reorientation of polar molecules or molecular groups, or the hopping of charge carriers between localized states.

AC and DC Electrical Conductivity Characteristics

The electrical conductivity of a material is a measure of its ability to conduct electric current. It is studied under both direct current (DC) and alternating current (AC) conditions to understand the different charge transport mechanisms.

Determination of Activation Energy for Conduction Processes

The temperature dependence of DC conductivity (σ_dc) often follows the Arrhenius law, from which the activation energy (E_a) for the conduction process can be determined. This activation energy provides insight into the energy barrier that charge carriers must overcome to move through the material. In the case of AC conductivity (σ_ac), the frequency dependence often follows a power law, σ_ac(ω) = Aω^s, where the exponent 's' can be temperature-dependent. The analysis of σ_ac as a function of both temperature and frequency can help to identify the dominant conduction mechanism, such as quantum mechanical tunneling or correlated barrier hopping.

Analysis of Electrode Polarization Effects

At low frequencies and high temperatures, the accumulation of charge carriers at the interface between the sample and the electrodes can lead to a significant increase in the measured capacitance and dielectric loss. This phenomenon, known as electrode polarization, can mask the true dielectric response of the material. A thorough analysis is required to distinguish between intrinsic material properties and these extrinsic interfacial effects.

While the framework for analyzing the dielectric and electrical properties of materials like this compound is well-established, the specific experimental data for this compound is absent from the current body of scientific literature. Further research is necessary to characterize these properties and understand the structure-property relationships in this and related halogenated benzylammonium sulphate compounds.

Lack of Publicly Available Research Data for this compound Prevents Detailed Analysis

A thorough investigation into the scientific literature reveals a significant gap in publicly available research concerning the chemical compound this compound. Specifically, no detailed studies or datasets could be located regarding its dielectric properties, crystal structure, and any associated phase transitions.

As a result, the requested article focusing on the "Correlation between Dielectric Properties, Crystal Structure, and Observed Phase Transitions" for this particular compound cannot be generated. The foundational scientific data required to produce an accurate and informative article on this topic appears to be absent from the public domain.

Further research into analogous compounds with a bis-ammonium sulphate structure was conducted to explore the possibility of drawing qualitative comparisons. However, the unique properties of any given chemical compound are intrinsically linked to its specific molecular and crystal structure. Therefore, extrapolating data from different, albeit structurally related, compounds would not provide a scientifically valid or accurate representation of this compound.

The creation of the requested data tables and the detailed discussion of research findings are contingent upon the existence of primary research studies. Without such studies, any attempt to fulfill the user's request would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the article cannot be produced until peer-reviewed research on the dielectric properties and crystal structure of this compound becomes available.

Crystal Engineering and Supramolecular Design Principles

Principles of Supramolecular Crystal Engineering Applied to Bis(o-chlorobenzylammonium) Sulphate

The solid-state structure of this compound is a testament to the principles of supramolecular crystal engineering, where non-covalent interactions govern the assembly of molecules into a crystalline lattice. The primary ammonium groups of the o-chlorobenzylammonium cations and the sulphate anions are the key players in the formation of a robust network of intermolecular interactions.

Notably, the hydrogen bonding between the ammonium protons (N-H) and the sulphate oxygen atoms (O=S) is a dominant force in the crystal packing. These N-H···O hydrogen bonds dictate the primary arrangement of the ionic constituents, leading to the formation of intricate and predictable supramolecular synthons. The presence of the chlorine atom on the benzyl ring also introduces the possibility of weaker C-H···O and C-H···Cl interactions, which further stabilize the three-dimensional architecture. The interplay of these varied non-covalent forces exemplifies the hierarchical nature of crystal engineering, where strong interactions define the primary structure and weaker forces provide finer control over the molecular arrangement.

Rational Design of Crystalline Architectures Based on Directed Intermolecular Interactions

The predictable nature of the intermolecular interactions in this compound allows for the rational design of its crystalline architectures. By understanding the strength and directionality of the hydrogen bonds between the ammonium cations and the sulphate anion, researchers can anticipate the resulting supramolecular motifs.

For instance, the tetrahedral geometry of the sulphate anion provides multiple hydrogen bond acceptor sites, while the ammonium group offers three donor sites. This high degree of connectivity potential leads to the formation of extended one-, two-, or three-dimensional networks. The specific architecture is influenced by factors such as steric hindrance from the o-chlorobenzyl group and the presence of solvent molecules during crystallization. The chloro-substituent on the aromatic ring can also participate in halogen bonding, a highly directional interaction that can be exploited to guide the assembly of molecules into a desired arrangement, thereby allowing for a degree of control over the final crystal structure.

Strategies for Tailoring Crystal Packing and Material Properties through Molecular Modifications

For example, shifting the chloro-substituent from the ortho to the meta or para position would alter the steric environment around the ammonium group, potentially leading to different hydrogen bonding patterns and, thus, a different crystal packing. Introducing other functional groups could introduce new intermolecular interactions, such as π-π stacking if an additional aromatic ring is incorporated. These modifications can influence bulk properties like solubility, melting point, and mechanical strength, which are intrinsically linked to the stability and arrangement of the crystal lattice.

| Molecular Modification | Potential Impact on Crystal Packing | Anticipated Change in Material Properties |

| Isomeric position of Cl (meta, para) | Altered steric hindrance, different hydrogen bond network | Changes in solubility and melting point |

| Introduction of a hydroxyl group | Additional strong O-H···O hydrogen bonding | Increased melting point, modified solubility |

| Replacement of Cl with Br or I | Introduction of stronger halogen bonding | Enhanced thermal stability |

| Addition of a second substituent | Increased molecular complexity, potential for polymorphism | Varied mechanical properties |

Formation of Multi-Component Crystalline Systems: Cocrystals and Solid Solutions

Beyond the single-component crystal, this compound can serve as a building block for the formation of multi-component crystalline systems, such as cocrystals and solid solutions. The formation of cocrystals involves the incorporation of a neutral guest molecule (a coformer) into the crystal lattice, held together by non-covalent interactions.

Explorations in Advanced Materials Science Applications

Investigation of Non-linear Optical (NLO) Properties

No studies detailing the non-linear optical properties of Bis(o-chlorobenzylammonium) sulphate could be located. The investigation of NLO properties typically involves techniques such as the Z-scan method to determine parameters like the third-order nonlinear susceptibility (χ(3)). Such data is fundamental for assessing a material's potential in applications like optical switching and frequency conversion.

Development of Functional Organic-Inorganic Hybrid Materials

While organic-inorganic hybrid materials are a significant area of research, with classifications based on the nature of the interaction between the organic and inorganic components (Class I for weak interactions like hydrogen bonds and van der Waals forces, and Class II for covalent bonds), there is no specific information on the incorporation of this compound into such materials. The formation of a hybrid material would involve combining the title compound with an inorganic framework, but no such composites have been described in the literature.

Potential in Low Dielectric Constant Materials for Electronic Applications

The dielectric constant is a critical parameter for materials used in electronics, particularly for insulators in capacitors and as substrates for integrated circuits. Materials with a low dielectric constant are sought after to reduce signal delay and power dissipation. However, no measured or calculated dielectric constant for this compound has been reported.

Studies on Photocatalytic Behavior and Degradation Capabilities

Photocatalysis is a process where a material, often a semiconductor, absorbs light to generate electron-hole pairs that produce reactive oxygen species to degrade pollutants. While sulfate (B86663) radicals are known to be powerful oxidants in advanced oxidation processes, there are no studies available that investigate the photocatalytic activity of this compound, either on its own or as part of a composite material.

Q & A

Q. What experimental protocols are recommended for synthesizing Bis(o-chlorobenzylammonium) sulphate with high purity?

The synthesis typically involves the reaction of o-chlorobenzylamine with sulfuric acid under controlled stoichiometric conditions. Key parameters include solvent selection (e.g., anhydrous ethanol or acetonitrile), temperature (40–60°C), and purification via recrystallization. Characterization using elemental analysis and FT-IR can validate the formation of the ammonium-sulfate ionic pair . For reproducibility, ensure stoichiometric equivalence and inert atmospheric conditions to prevent hydrolysis or oxidation side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- NMR Spectroscopy : H and C NMR can confirm the structure by identifying aromatic protons (δ 7.2–7.8 ppm) and ammonium protons (δ 4.5–5.5 ppm).

- FT-IR : Key peaks include S-O stretching (1050–1200 cm) and N-H bending (1500–1600 cm).

- X-ray Diffraction (XRD) : Resolve crystal packing and ionic interactions. Compare experimental patterns with simulated data from crystallographic databases to verify phase purity .

Q. How can researchers assess the thermal stability and degradation pathways of this compound?

Perform thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min). Degradation onset temperatures (~200–250°C) indicate stability limits. Couple with differential scanning calorimetry (DSC) to identify endothermic/exothermic events (e.g., sulfate decomposition). Mass spectrometry (MS) of evolved gases can detect volatile byproducts like SO or chlorinated aromatics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing byproducts?

Use factorial design (e.g., 2 or response surface methodology) to evaluate variables:

- pH : Maintain acidic conditions (pH 2–4) to stabilize the ammonium ion.

- Solvent Polarity : Higher polarity solvents (e.g., DMF) may enhance ionic interaction but risk side reactions.

- Catalyst : Test Brønsted acids (e.g., HPO) to accelerate proton transfer. Statistical software (e.g., Minitab) can model interactions and identify optimal parameters .

Q. What computational methods are suitable for modeling the supramolecular interactions of this compound in crystal lattices?

Employ density functional theory (DFT) to calculate electrostatic potential maps, highlighting chloride-sulfate and π-π stacking interactions. Molecular dynamics (MD) simulations can predict solvent effects on crystal growth. Validate with Hirshfeld surface analysis from XRD data to quantify non-covalent contacts .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR peaks) be resolved during structural validation?

- Dynamic Effects : Variable-temperature NMR can distinguish between static disorder and dynamic processes (e.g., ammonium rotation).

- Impurity Analysis : Use high-resolution LC-MS to detect trace byproducts (e.g., unreacted o-chlorobenzylamine).

- Crystallographic Refinement : Rietveld analysis of XRD data can resolve ambiguities in atomic positions .

Q. What strategies are recommended for studying the compound’s ecotoxicological impact, and how should experimental controls be designed?

- Aquatic Toxicity : Use Daphnia magna or algal bioassays with concentrations ranging from 1–100 mg/L. Measure LC values and compare with regulatory thresholds.

- Soil Mobility : Column leaching experiments under varying pH (4–9) and organic matter content. Include negative controls (e.g., solvent-only) and positive controls (e.g., reference toxins) to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.